N-(2-氨基乙基)-2-甲基戊酰胺盐酸盐

描述

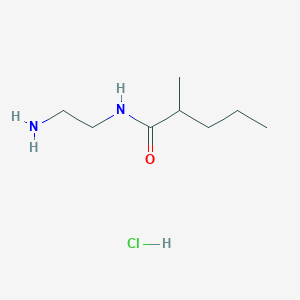

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is a chemical compound that is also known as “2-Aminoethylmethacrylamide hydrochloride”. It is used as a monomer for polymerization reactions and can be used to synthesize polymers for nucleic acid complexation and polyplex formation . It has a molecular weight of 164.63 .

Synthesis Analysis

The synthesis of similar compounds has been performed using methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

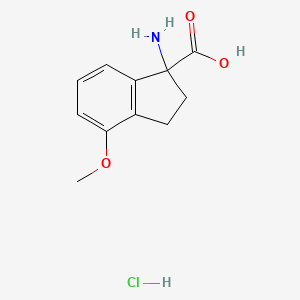

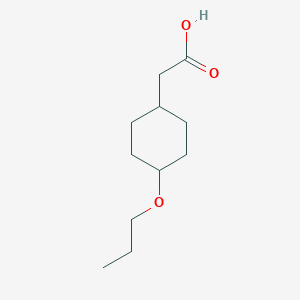

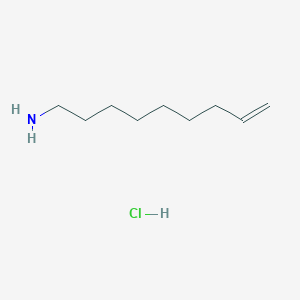

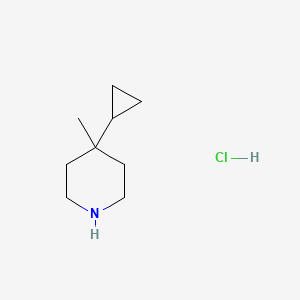

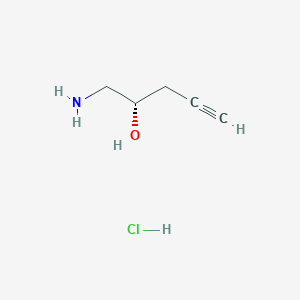

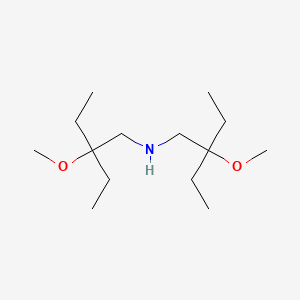

The molecular structure of “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is represented by the empirical formula C6H13ClN2O . It is similar to “2-Aminoethyl 2-methylacrylate hydrochloride” which has a linear formula of H2C=C(CH3)CO2CH2CH2NH2 · HCl .

Chemical Reactions Analysis

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is used as a monomer for polymerization reactions . It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .

Physical And Chemical Properties Analysis

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is a powder or chunk form substance with a melting point of 120-125 °C. It is stored at a temperature of -20°C . Another similar compound, “N’-(2-aminoethyl)ethane-1,2-diamine,2-cyanoguanidine,hydrochloride”, has a molecular weight of 223.70700, a boiling point of 206.9ºC at 760 mmHg, and a flash point of 94.4ºC .

科学研究应用

分解和水解

N-(2-氨基乙基)-2-甲基戊酰胺盐酸盐及相关化合物已被研究其对酶水解的敏感性。Sharabi和Bordeleau(1969年)的研究中,鉴定了能够分解N-(3,4-二氯苯基)-2-甲基戊酰胺盐酸盐的生物体。分解的主要产物是2-甲基戊酸和3,4-二氯苯胺,表明这些化合物在生物化学应用中的潜力(Sharabi & Bordeleau, 1969)。

抑制肿瘤坏死因子

一种强效且选择性的肿瘤坏死因子(TNF)-α转化酶抑制剂DPC 333,包括类似的分子结构,已被研究其对炎症性疾病(包括类风湿性关节炎)的影响。该化合物显示出在抑制过度TNF-α产生方面的潜力,表明其在制药研究中的相关性(Qian et al., 2007)。

寡核苷酸合成中的应用

与N-(2-氨基乙基)-2-甲基戊酰胺盐酸盐相关的2-(N-甲酰-N-甲基)氨基乙基基团已被用于寡核苷酸的固相合成,暗示其在治疗性寡核苷酸制备进展中的作用(Grajkowski et al., 2001)。

神经示踪研究

一种含生物素的化合物N-(2-氨基乙基)生物素胺与生物生物素用于神经元的胞内标记和神经示踪实验进行比较。该化合物对电生理研究和神经示踪具有益处,有助于神经学研究(Kita & Armstrong, 1991)。

螯合和金属络合物研究

已研究了2-氨基-N-羟基-3-甲基戊酰胺与各种金属离子的相互作用,提供了金属络合物的稳定性和形成常数的见解。这些研究在配位化学和冶金领域具有重要意义(Leporati, 1993)。

重金属去除的吸附材料

将N-(((2-((2-氨基乙基)氨基)乙基)氨基)甲基)-4-磺胺基苯甲酰胺浸渍在水合氧化锆中已被研究作为一种新型吸附剂用于去除水溶液中的Ni(II)。这表明其在环境科学中用于重金属修复的潜在应用(Rahman & Nasir, 2019)。

作用机制

While the exact mechanism of action for “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is not specified in the search results, similar compounds such as “N-(2-Aminoethyl)-1-aziridineethanamine” have been studied as experimental ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

安全和危害

While specific safety data for “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” was not found, similar compounds such as “1-(2-Aminoethyl)maleimide hydrochloride” are known to cause skin and eye irritation. Precautions such as wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling are recommended .

未来方向

“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” and similar compounds have potential applications in various fields. For instance, maleimide-modified hyaluronic acid and gelatin, which can be crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, have shown potential as a delivery system for regenerative applications . Another study discussed the use of copolymers of di(ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate hydrochloride (A) for potential applications .

属性

IUPAC Name |

N-(2-aminoethyl)-2-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-4-7(2)8(11)10-6-5-9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWBPGZYOMNJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)